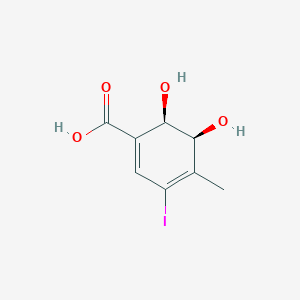
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-1-羧基-5-碘-4-甲基-2,3-二羟基环己-4,6-二烯是一种复杂的有机化合物 ,其结构独特,包含羧基、碘原子和多个连接到环己二烯环上的羟基。
准备方法
合成路线和反应条件
(2R,3S)-1-羧基-5-碘-4-甲基-2,3-二羟基环己-4,6-二烯的合成通常涉及多步有机反应。一种常见的方法是将前体化合物碘化,然后通过控制反应引入羧基和羟基。具体的反应条件,如温度、溶剂和催化剂,对于实现所需的立体化学和产率至关重要。
工业生产方法
这种化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。通常采用连续流反应器和先进的纯化方法等技术来扩大生产规模,同时保持化合物的质量。
化学反应分析
反应类型
(2R,3S)-1-羧基-5-碘-4-甲基-2,3-二羟基环己-4,6-二烯会经历各种化学反应,包括:
氧化: 将羟基转化为羰基。
还原: 将羧基还原为醇。
取代: 用其他官能团取代碘原子。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂如氢化铝锂或硼氢化钠。
取代: 亲核取代反应通常涉及叠氮化钠或硫醇等试剂。
主要产物
由这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以生成二酮,而还原可以生成醇。取代反应可以引入各种官能团,从而导致一系列衍生物。
科学研究应用
(2R,3S)-1-羧基-5-碘-4-甲基-2,3-二羟基环己-4,6-二烯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 探索其潜在的治疗特性以及作为药物开发的前体。
工业: 用于合成特种化学品和材料。
作用机理
(2R,3S)-1-羧基-5-碘-4-甲基-2,3-二羟基环己-4,6-二烯的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物的官能团使其能够参与各种生化反应,可能会影响酶活性、信号转导和细胞过程。需要进行详细的研究来阐明所涉及的确切分子机制和途径。
作用机制
The mechanism of action of (2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
类似化合物
- (2R,3R)-1-羧基-5-碘-4-甲基-2,3-二羟基环己-4,6-二烯
- (2S,3S)-1-羧基-5-碘-4-甲基-2,3-二羟基环己-4,6-二烯
独特性
(2R,3S)-1-羧基-5-碘-4-甲基-2,3-二羟基环己-4,6-二烯的独特之处在于其特定的立体化学,这会影响其反应性和与其他分子的相互作用。这种立体异构体可能表现出与其他异构体不同的物理、化学和生物特性,使其成为目标研究和应用的宝贵化合物。
属性
分子式 |
C8H9IO4 |
|---|---|
分子量 |
296.06 g/mol |
IUPAC 名称 |
(5S,6R)-5,6-dihydroxy-3-iodo-4-methylcyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H9IO4/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,6-7,10-11H,1H3,(H,12,13)/t6-,7+/m0/s1 |
InChI 键 |
PHFNUCVOBHHQAQ-NKWVEPMBSA-N |
手性 SMILES |
CC1=C(C=C([C@H]([C@H]1O)O)C(=O)O)I |
规范 SMILES |
CC1=C(C=C(C(C1O)O)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


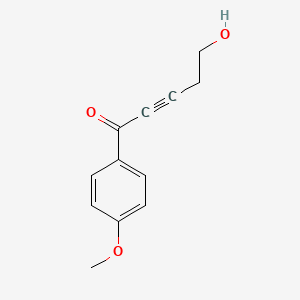
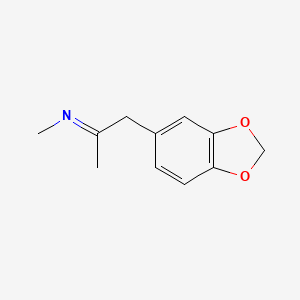
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
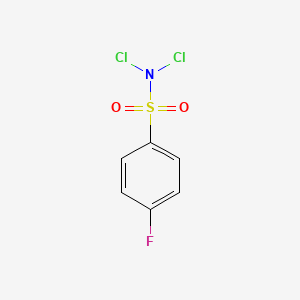
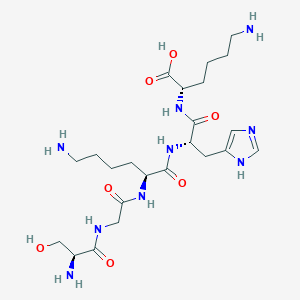
propanedinitrile](/img/structure/B12584108.png)
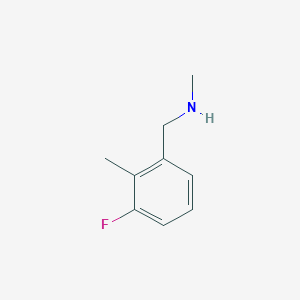
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)
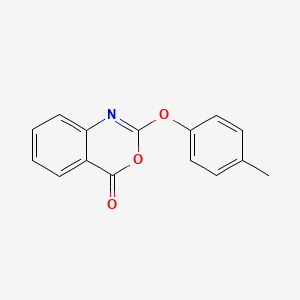
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)
